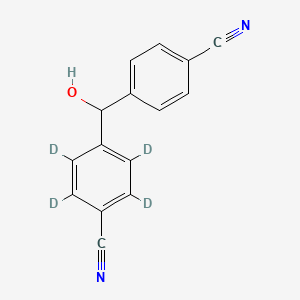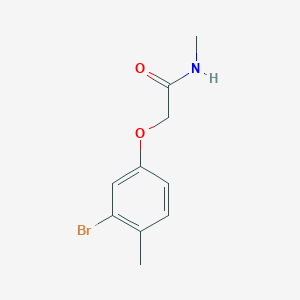
4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride
Overview
Description
“4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .
Synthesis Analysis
The synthesis of 4-(1h-Benzimidazol-2-yl)benzenamine can be achieved through several methods . One method involves the reaction of o-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester . This reaction yields 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at temperatures ranging from 140°C to 220°C for 4 hours affords 4-(1h-Benzimidazol-2-yl)aniline in good yield .
Chemical Reactions Analysis
The condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours gives the final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine .
Scientific Research Applications
Photophysical and Chemiluminescence Properties
Novel fluorescent polyimides synthesized from a new diamine related to 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride were investigated for their thermal, photophysical, and chemiluminescence properties. These polyimides demonstrated solubility in polar aprotic solvents, film-forming ability, suitable thermal stability, and showed emission with photoluminescence quantum yields in the range of 11–25% (Ghaemy & Nasab, 2010).
Antimicrobial Activity
A range of novel benzimidazole derivatives, including those related to 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride, were synthesized and found to exhibit significant antimicrobial activity against pathogenic bacterial strains like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. These compounds displayed promising in vitro antimicrobial properties and were subjected to molecular modeling for further insights (Bassyouni et al., 2012).
Antifilarial Evaluation
A series of compounds derived from 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride were synthesized and evaluated for antifilarial activity. However, none of these compounds showed significant activity against Litomosoides carinii or Brugia pahangi infections in jirds, indicating a need for further research in this area (Angelo et al., 1983).
Synthesis of Novel Derivatives and Their Cytotoxic Activity
Novel biologically active derivatives of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride were synthesized and showed notable cytotoxicity against human cancer cell lines. These compounds, synthesized through a one-pot process, exhibited stronger antiproliferative properties than cisplatin in some cases, indicating their potential as cancer therapeutics (Karpińka et al., 2011).
Anti-Inflammatory and Analgesic Activities
Derivatives of benzimidazole, including those related to 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride, were synthesized and exhibited significant analgesic and anti-inflammatory activities. Some of these compounds showed comparable or superior activity to standard drugs like Diclofenac, suggesting their potential for therapeutic applications (Chikkula & Sundararajan, 2017).
Corrosion Inhibition
Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride, were investigated for their corrosion inhibition performance on mild steel in HCl. These compounds exhibited increased inhibition efficiency with concentration and demonstrated potential as effective corrosion inhibitors (Yadav et al., 2013).
Fluorescence Studies
Studies on the fluorescence properties of benzimidazole derivatives revealed the absence of expected fluorescence in some complexes. However, experimental investigation of photophysical properties of certain ligands indicated promising fluorescence characteristics, suggesting potential applications in photophysical research (Pereira et al., 2014).
Future Directions
Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery . Therefore, the future directions of “4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride” could involve further exploration of its potential biological activities and applications in drug discovery .
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRALWBYTELUWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride | |
CAS RN |
60837-27-6 | |
| Record name | 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)



![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)

